molecular formula C11H17N B020908 1-Fenylo-1-etylo-aminopropan CAS No. 104177-98-2

1-Fenylo-1-etylo-aminopropan

Cat. No.: B020908
CAS No.: 104177-98-2
M. Wt: 163.26 g/mol
InChI Key: WRGJOKNIPZFMKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing β-methylphenethylamine involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in pure anhydrous ethanol containing three equivalents of hydrochloric acid. The product is then extracted as the hydrochloride salt .

Industrial Production Methods

Industrial production methods for β-methylphenethylamine are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

β-Methylphenethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenethylamine derivatives.

Scientific Research Applications

β-Methylphenethylamine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules in medicinal chemistry.

    Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Explored for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

β-Methylphenethylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to act as a TAAR1 agonist and its relatively higher bronchodilating power compared to amphetamine make it a compound of interest in medicinal chemistry .

Properties

CAS No.

104177-98-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-phenylpentan-2-amine

InChI

InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3

InChI Key

WRGJOKNIPZFMKU-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(C)N

Canonical SMILES

CCC(C1=CC=CC=C1)C(C)N

Synonyms

Phenethylamine, -bta--ethyl--alpha--methyl- (6CI)

Origin of Product

United States

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